Cas no 1620129-74-9 (3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid)

3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyric Acid
- Boc-DL-beta-Homophe(2,4,5-DiF)-OH
- β-?[[(1,?1-?dimethylethoxy)?carbonyl]?amino]?-?2,?4,?5-?trifluoro-Benzenebutanoic acid
- Sitagliptin Impurity 61Q: What is Sitagliptin Impurity 61 Q: What is the CAS Number of Sitagliptin Impurity 61
- 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyricAcid
- 3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid
-
- MDL: MFCD26227283
- インチ: 1S/C15H18F3NO4/c1-15(2,3)23-14(22)19-9(6-13(20)21)4-8-5-11(17)12(18)7-10(8)16/h5,7,9H,4,6H2,1-3H3,(H,19,22)(H,20,21)
- InChIKey: TUAXCHGULMWHIO-UHFFFAOYSA-N
- SMILES: C(O)(=O)CC(NC(OC(C)(C)C)=O)CC1=CC(F)=C(F)C=C1F
3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | SY224968-1g |
3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyric Acid |
1620129-74-9 | 95% | 1g |
¥6750.00 | 2023-09-15 | |
Enamine | EN300-1071260-0.1g |
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid |
1620129-74-9 | 95% | 0.1g |
$890.0 | 2023-10-28 | |
Enamine | EN300-1071260-10g |
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid |
1620129-74-9 | 95% | 10g |
$8199.0 | 2023-10-28 | |
Enamine | EN300-1071260-5g |
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid |
1620129-74-9 | 95% | 5g |
$4201.0 | 2023-10-28 | |
eNovation Chemicals LLC | D777930-1g |
3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyric Acid |
1620129-74-9 | 95% | 1g |
$870 | 2025-02-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1583949-1g |
3-((Tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid |
1620129-74-9 | 98% | 1g |
¥954 | 2023-04-10 | |
Enamine | EN300-1071260-0.5g |
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid |
1620129-74-9 | 95% | 0.5g |
$971.0 | 2023-10-28 | |
Enamine | EN300-1071260-0.05g |
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid |
1620129-74-9 | 95% | 0.05g |
$850.0 | 2023-10-28 | |
Enamine | EN300-1071260-1.0g |
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid |
1620129-74-9 | 1g |
$1012.0 | 2023-05-25 | ||
Enamine | EN300-1071260-2.5g |
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid |
1620129-74-9 | 95% | 2.5g |
$2126.0 | 2023-10-28 |
3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid 関連文献
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acidに関する追加情報
Professional Introduction to 3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic Acid (CAS No. 1620129-74-9)
3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by the CAS number 1620129-74-9, is characterized by its intricate molecular structure, which includes a protected amino group and a trifluorophenyl moiety. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The trifluorophenyl substituent in the molecule imparts unique electronic and steric properties, which can influence the reactivity and binding affinity of the compound in biological systems. This feature has been extensively explored in recent years, as trifluorinated aromatic compounds are known to exhibit enhanced metabolic stability and improved pharmacokinetic profiles. The (tert-butoxy)carbonylamino group serves as an essential protecting group for the amino functionality, ensuring selective reactivity in multi-step synthetic routes. This protection-deprotection strategy is a cornerstone in modern drug discovery, allowing chemists to manipulate sensitive amine groups with high precision.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in addressing complex diseases. The 2,4,5-trifluorophenyl ring in 3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid has been shown to enhance binding interactions with biological targets, leading to more potent and selective drug candidates. For instance, studies have demonstrated that trifluorinated analogs of existing drugs often exhibit improved efficacy and reduced side effects. The incorporation of such moieties into drug molecules has become a hallmark of innovative pharmaceutical design.
In the realm of synthetic organic chemistry, 3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid serves as a versatile building block for constructing more complex scaffolds. The protected amino group can be selectively deprotected under mild conditions to yield a free amine, which can then be further functionalized through various coupling reactions. This flexibility makes it an indispensable reagent in the synthesis of peptidomimetics and other bioactive peptides. Additionally, the trifluorophenyl ring can participate in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents at specific positions within the molecule.
The compound's utility extends beyond its role as a synthetic intermediate; it has also been investigated for its potential biological activity. Preliminary studies suggest that derivatives of 3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid may exhibit properties relevant to therapeutic applications. For example, modifications at the trifluorophenyl ring have been shown to modulate receptor binding affinities, making it a promising candidate for developing novel pharmacological agents. Furthermore, the butanoic acid backbone provides a hydrophobic anchor that can enhance membrane permeability and oral bioavailability.
The synthesis of 3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid involves a series of well-established chemical transformations that highlight its synthetic accessibility. Key steps include the introduction of the trifluorophenyl group via electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Subsequent protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) ensures stability during subsequent synthetic manipulations. The final deprotection step typically employs acidic or basic conditions to yield the free amino acid derivative.
The growing interest in fluorinated compounds underscores their significance in modern drug discovery. The CAS number 1620129-74-9 provides a unique identifier for this compound, facilitating its use in research and industrial applications. Researchers leveraging this molecule can benefit from its well-documented synthetic protocols and potential biological relevance. As computational methods continue to advance, virtual screening approaches are being employed to identify new derivatives with enhanced therapeutic profiles.
In conclusion, 3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid represents a compelling example of how structural complexity can be harnessed to develop innovative pharmaceuticals. Its unique combination of functional groups and synthetic versatility makes it an invaluable asset in both academic research and industrial drug development pipelines. As our understanding of fluorinated chemistry evolves further, compounds like this are poised to play a pivotal role in addressing unmet medical needs.
1620129-74-9 (3-{(tert-butoxy)carbonylamino}-4-(2,4,5-trifluorophenyl)butanoic acid) Related Products
- 392293-82-2(N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)
- 1227563-61-2((2-Chloro-5-methoxypyridin-3-yl)methanol)
- 2228907-16-0(2-{1-(hydroxymethyl)cyclopropylmethyl}-4-methylphenol)
- 2228464-23-9(tert-butyl N-{2-4-methoxy-2-(trifluoromethyl)phenyl-1-oxopropan-2-yl}carbamate)
- 2247101-90-0(Spiro[5.5]undec-2-en-5-one)
- 858764-63-3((2Z)-2-(2,5-dimethoxyphenyl)methylidene-6-(2-methylprop-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1521431-12-8(4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid)
- 2448416-98-4(4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride)
- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)
- 1401163-31-2((R)-2-Amino-2-cyclopropylethanol hydrochloride)




